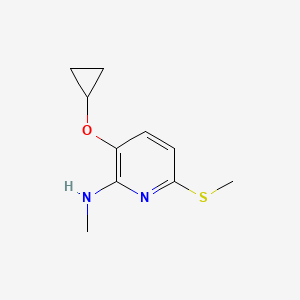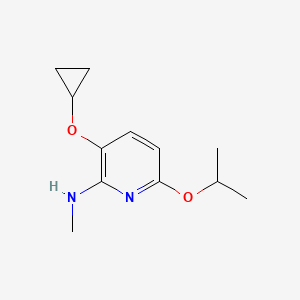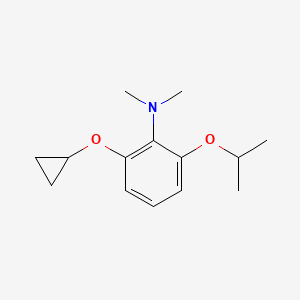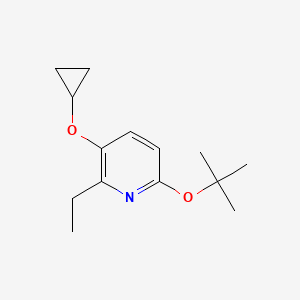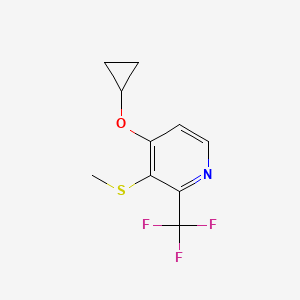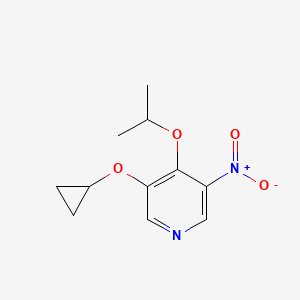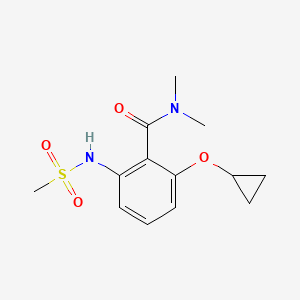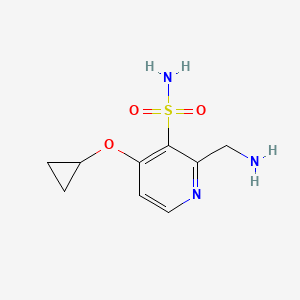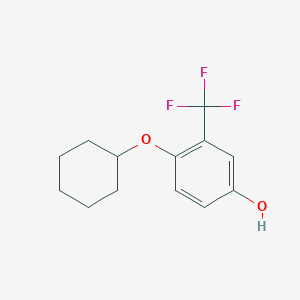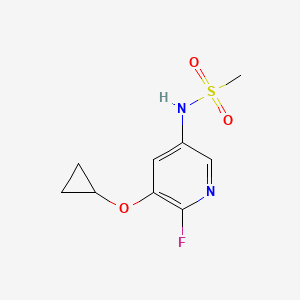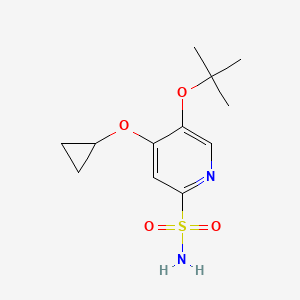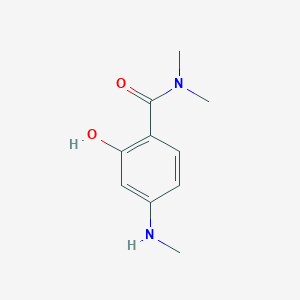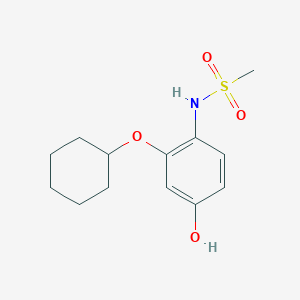
3-Cyclopropoxy-2-methyl-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-5-(methylsulfanyl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPOXY-5-METHYL-2-(METHYLSULFANYL)PYRIDINE: A closely related compound with a similar structure but different substitution pattern.
3-CYCLOPROPOXY-2-METHOXY-5-(METHYLSULFANYL)PYRIDINE: Another similar compound with a methoxy group instead of a methyl group.
Uniqueness
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s interactions with other molecules .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NOS/c1-7-10(12-8-3-4-8)5-9(13-2)6-11-7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
ZPPZWAHHKKVQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


